1,5-Pentanedioic Acid Monobenzyl Ester
Overview
Description
1,5-Pentanedioic Acid Monobenzyl Ester is an organic compound with the molecular formula C12H14O4. It is a derivative of glutaric acid, where one of the carboxylic acid groups is esterified with benzyl alcohol. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as polymer chemistry and pharmaceuticals .
Preparation Methods
1,5-Pentanedioic Acid Monobenzyl Ester can be synthesized through the esterification of glutaric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1,5-Pentanedioic Acid Monobenzyl Ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,5-Pentanedioic Acid Monobenzyl Ester is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and polyamides.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with ester functionalities.
Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as biodegradable polymers
Mechanism of Action
The mechanism of action of 1,5-Pentanedioic Acid Monobenzyl Ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases. The benzyl group can also participate in various substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
1,5-Pentanedioic Acid Monobenzyl Ester can be compared with other similar compounds such as:
1,5-Pentanedioic Acid Dibenzyl Ester: This compound has both carboxylic acid groups esterified with benzyl alcohol, making it less reactive in hydrolysis reactions compared to the monobenzyl ester.
1,5-Pentanedioic Acid Monoethyl Ester: This compound has an ethyl group instead of a benzyl group, which affects its reactivity and solubility properties.
Glutaric Acid: The parent compound of this compound, which has two carboxylic acid groups and is more acidic and reactive in esterification reactions
Properties
IUPAC Name |
5-oxo-5-phenylmethoxypentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDJJXJDSEUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453489 | |
Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-20-6, 54322-10-0 | |
Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Pentanedioic acid monobenzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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